molecular formula C16H15FO4 B4041967 4-methoxyphenyl 2-(4-fluorophenoxy)propanoate

4-methoxyphenyl 2-(4-fluorophenoxy)propanoate

Cat. No.: B4041967
M. Wt: 290.29 g/mol
InChI Key: SZPWKVFHJMFAFH-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 2-(4-fluorophenoxy)propanoate is an organic compound that belongs to the class of phenylpropanoates It is characterized by the presence of a methoxy group attached to a phenyl ring and a fluorophenoxy group attached to a propanoate moiety

Scientific Research Applications

4-Methoxyphenyl 2-(4-fluorophenoxy)propanoate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxyphenyl 2-(4-fluorophenoxy)propanoate can be achieved through several synthetic routes. One common method involves the esterification of 4-methoxyphenol with 2-(4-fluorophenoxy)propanoic acid. The reaction typically requires the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also enhance the reaction rate and efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2-(4-fluorophenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Mechanism of Action

The mechanism of action of 4-methoxyphenyl 2-(4-fluorophenoxy)propanoate involves its interaction with specific molecular targets. The methoxy and fluorophenoxy groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-fluorophenoxy)propanoate
  • Ethyl 2-(4-fluorophenoxy)-2-methylpropanoate
  • Methyl 2-(4-bromophenoxy)propanoate
  • Methyl 2-(4-chlorophenoxy)propanoate

Uniqueness

4-Methoxyphenyl 2-(4-fluorophenoxy)propanoate is unique due to the presence of both methoxy and fluorophenoxy groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and bioavailability, while the fluorophenoxy group contributes to its stability and reactivity. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(4-methoxyphenyl) 2-(4-fluorophenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO4/c1-11(20-14-5-3-12(17)4-6-14)16(18)21-15-9-7-13(19-2)8-10-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPWKVFHJMFAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)OC)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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